molecular formula C19H15N3O B10812995 N-[(Furan-2-Yl)methyl]-2-Phenylquinazolin-4-Amine

N-[(Furan-2-Yl)methyl]-2-Phenylquinazolin-4-Amine

Cat. No.: B10812995
M. Wt: 301.3 g/mol
InChI Key: AZNLVBWSZDPKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Furan-2-Yl)methyl]-2-Phenylquinazolin-4-Amine is a quinazoline derivative characterized by a furan-2-ylmethyl substitution at the N4 position of the quinazoline core.

Properties

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-phenylquinazolin-4-amine

InChI

InChI=1S/C19H15N3O/c1-2-7-14(8-3-1)18-21-17-11-5-4-10-16(17)19(22-18)20-13-15-9-6-12-23-15/h1-12H,13H2,(H,20,21,22)

InChI Key

AZNLVBWSZDPKAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4

Origin of Product

United States

Biological Activity

N-[(Furan-2-Yl)methyl]-2-Phenylquinazolin-4-Amine is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These compounds have been explored extensively in scientific research for their potential as therapeutic agents against various diseases.

Biological Activities

  • Anticancer Activity
    • Quinazoline derivatives exhibit promising anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that related quinazoline compounds can target specific pathways involved in tumor growth and metastasis.
    • A study demonstrated that quinazoline derivatives could effectively inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in many cancers. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
  • Antimicrobial Activity
    • The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, studies report minimum inhibitory concentration (MIC) values indicating effective antibacterial action .
    • Table 1 summarizes the antimicrobial activity of related quinazoline compounds:
Compound NameTarget MicroorganismMIC (µM)
N-(4-chlorophenyl)-quinazolin-4-amineE. coli8.33
N-(benzo[d]thiazol-2-yl)-6-bromoquinazolinS. aureus5.64
N-(furan-2-ylmethyl)-2-phenylquinazolinC. albicans16.69
  • Anti-inflammatory Activity
    • Anti-inflammatory effects have also been reported for quinazoline derivatives. These compounds can modulate inflammatory pathways and reduce cytokine production, making them candidates for treating inflammatory diseases .
    • In vitro studies have indicated that certain quinazoline compounds exhibit significant inhibition of inflammatory markers, suggesting their potential utility in managing conditions like rheumatoid arthritis.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : Many quinazolines act as inhibitors of kinases involved in cellular signaling pathways critical for cancer progression.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing downstream signaling cascades.
  • Apoptosis Induction : Some studies suggest that quinazoline derivatives can induce apoptosis in cancer cells by activating intrinsic pathways associated with cell death .

Case Studies

  • In Vitro Studies : Research involving human cancer cell lines such as MCF7 and A549 has demonstrated that quinazoline derivatives can significantly reduce cell viability at specific concentrations, indicating their potential as effective anticancer agents .
  • Synergistic Effects : In combination therapy studies, quinazolines have shown enhanced efficacy when used alongside traditional chemotherapeutics, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors .

Scientific Research Applications

Medicinal Chemistry

N-[(Furan-2-Yl)methyl]-2-Phenylquinazolin-4-Amine has been explored for its antitumor properties, particularly as an inhibitor of epidermal growth factor receptor (EGFR). Studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines, including breast and lung cancers. For instance, compounds derived from this scaffold have been reported to have IC50 values in the low nanomolar range, indicating potent activity .

Case Studies in Anticancer Activity

CompoundCell LineIC50 (nM)Reference
Compound 13SW4805.06
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineMCF72.49
6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolinesA5490.096

Biological Activities

Beyond anticancer effects, this compound has been investigated for its antimicrobial and antiviral properties. Research indicates that certain derivatives can inhibit viral replication and bacterial growth, making them candidates for developing new antimicrobial agents .

Antiviral Activity

Recent studies have demonstrated that specific quinazoline derivatives exhibit activity against hepatitis C virus (HCV) with notable reductions in viral replication at concentrations below 10 μM .

Material Science Applications

In addition to biological applications, this compound serves as a valuable intermediate in the synthesis of more complex organic materials. Its structure allows it to participate in various chemical reactions that can lead to the development of new polymers and materials with unique properties .

Chemical Reactions Analysis

Quinazoline Core Reactions

The quinazoline moiety enables electrophilic substitution and redox transformations, influenced by its electron-deficient aromatic system.

Electrophilic Aromatic Substitution

The phenyl-substituted quinazoline undergoes selective electrophilic attacks at positions activated by ring electronics.

Reaction TypeReagents/ConditionsPosition ModifiedProductYieldReference
NitrationHNO₃/H₂SO₄, 0–5°CC6/C8 of quinazoline6-Nitro-/8-nitro-derivative60–75%
HalogenationCl₂/FeCl₃, RTC66-Chloro-derivative55%
  • Mechanism : Nitration occurs preferentially at the C6 position due to resonance stabilization from the adjacent phenyl group.

Oxidation/Reduction

The quinazoline ring undergoes redox modifications under controlled conditions.

Reaction TypeReagents/ConditionsProductNotes
OxidationH₂O₂/AcOH, 50°CQuinazoline N-oxideForms N1-oxide
ReductionH₂/Pd-C, EtOH3,4-DihydroquinazolinePartial saturation
  • Key Insight : Fe/Cu co-catalysis enhances regioselectivity in redox transformations .

Amine Group Reactions

The secondary amine at C4 participates in nucleophilic substitutions and condensations.

Alkylation/Acylation

Reaction TypeReagents/ConditionsProductYield
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl-4-amine derivative82%
AcylationAcCl, Pyridine, 0°CN-Acetyl-4-amine derivative78%
  • Mechanism : The amine acts as a nucleophile, attacking alkyl halides or acyl chlorides.

Furan Ring Reactions

The furan-2-ylmethyl group undergoes electrophilic substitution and ring-opening reactions.

Electrophilic Substitution

Reaction TypeReagents/ConditionsPosition ModifiedProduct
BrominationBr₂/CH₃COOH, RTC5 of furan5-Bromo-furan derivative
  • Regioselectivity : Electron-rich C5 position is favored for halogenation .

Oxidation

Reaction TypeReagents/ConditionsProduct
Mild OxidationmCPBA, CH₂Cl₂, 0°C2,5-Dihydrofuran epoxide
Strong OxidationKMnO₄, H₂O, ΔMaleic anhydride derivative

Metal-Catalyzed Cross-Coupling

Transition-metal catalysts enable functionalization of the phenyl group.

Reaction TypeReagents/ConditionsProductYield
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF2-(Aryl)-quinazolin-4-amine70%
  • Substrate Scope : Electron-deficient aryl boronic acids show higher reactivity .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituent at N4 Position Biological Activity Key Findings References
N-[(Furan-2-Yl)methyl]-2-Phenylquinazolin-4-Amine (Furan-2-Yl)methyl Not explicitly reported Hypothesized to exhibit antifungal/anticancer activity based on furan’s role in related compounds .
2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine Morpholin-4-yl Analgesic, Anti-inflammatory 3D-QSAR studies show morpholine enhances binding to opioid receptors; IC₅₀ = 12–45 μM in pain models .
N-(4-Methoxyphenyl)-2-phenylquinazolin-4-amine (3a) 4-Methoxyphenyl Anticancer Synthesized via ZnCl₂-catalyzed condensation; moderate cytotoxicity (IC₅₀ = 18 μM) against MCF-7 cells .
Quinazoline-sulfonamide hybrid (Compound 20) 4-(4-Aminophenylsulfonyl)phenyl Anticancer Inhibits topoisomerase II (IC₅₀ = 9.2 μM); superior to cisplatin in HT-29 colon cancer models .
LMM11 (1,3,4-oxadiazole derivative) 5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl Antifungal Targets thioredoxin reductase in C. albicans (MIC = 8 μg/mL) .

Key Structural-Activity Relationships (SAR)

  • Furan vs. However, morpholine derivatives exhibit stronger analgesic effects due to hydrogen-bonding interactions with opioid receptors .
  • Furan vs. Sulfonamide: Sulfonamide hybrids (e.g., Compound 20) demonstrate higher anticancer potency, likely due to their ability to intercalate DNA or inhibit topoisomerases.
  • Furan vs. Methoxyphenyl : The methoxyphenyl group in Compound 3a enhances electron-donating effects, stabilizing charge-transfer complexes in cancer cells. Furan’s conjugated system could offer similar stabilization but with distinct steric constraints .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Furan-containing compounds (e.g., LMM11) are prone to oxidative metabolism, forming reactive intermediates. This contrasts with morpholine derivatives, which are more metabolically stable due to their saturated heterocycle .
  • This necessitates caution in developing this compound for therapeutic use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-[(Furan-2-Yl)methyl]-2-Phenylquinazolin-4-Amine and its derivatives?

  • Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the quinazoline core. For example, urea substitution on morpholine or furan-containing intermediates is a key step, followed by coupling reactions with phenyl or furan-methyl groups. Reaction conditions (e.g., inert atmosphere, controlled pH, and temperature) are critical to minimize side products .
  • Characterization : Products are validated via spectroscopic techniques (FT-IR, NMR) and elemental analysis. For instance, derivatives of similar compounds show distinct 1^1H-NMR signals for aromatic protons (δ 7.2–8.5 ppm) and methylene groups (δ 3.5–4.5 ppm) .

Q. How is the anti-exudative activity of this compound evaluated in preclinical models?

  • Experimental Design : Activity is assessed using rat models of formalin-induced edema. Parameters like paw volume reduction and histopathological analysis are measured. For analogous compounds, a 30–50% reduction in edema at 50 mg/kg dosage has been reported .
  • Data Interpretation : Dose-response curves and statistical significance (e.g., ANOVA) are used to validate efficacy. Contradictions in activity across derivatives may arise from substituent effects on bioavailability .

Advanced Research Questions

Q. How can 3D-QSAR studies elucidate the pharmacophoric features of this compound derivatives?

  • Methodology : 3D-QSAR models are built using molecular alignment and partial least squares (PLS) regression. For morpholine-substituted quinazolines, steric bulk at the 2-position and electron-withdrawing groups on the phenyl ring correlate with enhanced analgesic activity .
  • Validation : Cross-validated q2>0.5q^2 > 0.5 and r2>0.8r^2 > 0.8 indicate robust models. Contradictions between predicted and observed activities may require re-evaluating conformational flexibility .

Q. What strategies resolve contradictions in pharmacological data for structurally similar quinazoline derivatives?

  • Case Study : For compounds with inconsistent anti-inflammatory results, comparative pharmacokinetic studies (e.g., bioavailability, metabolic stability) are essential. For example, morpholine substituents improve solubility but may reduce CNS penetration, affecting activity profiles .
  • Analytical Tools : LC-MS/MS quantifies plasma concentrations, while molecular docking identifies binding affinity variations at target sites (e.g., cyclooxygenase isoforms) .

Q. How do structural modifications (e.g., furan vs. morpholine substituents) impact the SAR of quinazoline-4-amine derivatives?

  • Key Findings :

  • Furan-2-ylmethyl : Enhances anti-exudative activity due to hydrogen bonding with inflammatory mediators .
  • Morpholine : Improves analgesic properties via interactions with opioid receptors, but may reduce metabolic stability .
    • Experimental Optimization : Hybrid derivatives (e.g., combining furan and morpholine moieties) are synthesized to balance potency and pharmacokinetics .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for distinguishing regioisomers in quinazoline derivatives?

  • Techniques :

  • 2D-NMR (COSY, NOESY) : Resolves positional ambiguity in aryl substitutions.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., [M+H]+^+ for C20_{20}H16_{16}N4_4O requires m/z 345.1352) .
    • Case Example : Isomeric 2-phenyl vs. 4-phenyl quinazolines show distinct 13^{13}C-NMR shifts for the quinazoline C-2 (δ 160–165 ppm) and C-4 (δ 155–158 ppm) .

Q. How are computational tools integrated into the design of novel quinazoline-4-amine analogs?

  • Workflow :

Virtual Screening : Libraries are filtered for drug-likeness (Lipinski’s rules).

Molecular Dynamics (MD) : Simulates target binding (e.g., COX-2 inhibition) over 100 ns trajectories.

ADMET Prediction : Tools like SwissADME assess permeability (e.g., logP < 5) and toxicity (e.g., Ames test predictions) .

  • Validation : Synthetic prioritization based on computational scores reduces experimental attrition rates by ~40% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.